4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid
Description
4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative characterized by a benzoic acid core linked to a 2-methyl-5-nitrobenzenesulfonyl group via a sulfonamide bridge. This compound is structurally distinguished by the electron-withdrawing nitro (-NO₂) and methyl (-CH₃) substituents on the benzene ring, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-9-2-7-12(16(19)20)8-13(9)23(21,22)15-11-5-3-10(4-6-11)14(17)18/h2-8,15H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHYMBPYYIEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387938 | |
| Record name | 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114500-26-4 | |
| Record name | 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-5-nitrobenzenesulfonamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid typically involves multiple steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Sulfonylation: The nitrated product is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonylamino derivative.
Coupling: The final step involves coupling the sulfonylamino derivative with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-(2-Methyl-5-amino-benzenesulfonylamino)-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzoic acid and 2-methyl-5-nitrobenzenesulfonamide.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic uses, particularly in the development of new pharmaceuticals. Its sulfonamide group is of particular interest due to its ability to interact with biological targets.
- Antimicrobial Activity: Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid can inhibit the growth of various bacteria, making it a candidate for antibiotic development .
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .
Pharmacology
In pharmacological studies, the compound has been evaluated for its effects on various biological systems.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to the development of new treatments for metabolic disorders .
- Cancer Research: There is ongoing research into the anticancer properties of this compound. Some studies have indicated that it may induce apoptosis in cancer cells, providing a basis for further exploration in oncology .
Industrial Applications
The unique chemical structure of this compound also opens avenues for industrial applications.
- Dyes and Pigments: Due to its aromatic nature, the compound can be utilized in the synthesis of dyes and pigments used in textiles and plastics .
- Chemical Intermediates: It serves as an important intermediate in the synthesis of other complex organic compounds, particularly those used in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers assessed the anti-inflammatory effects using a murine model of inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 250 |
| Compound Dose A | 150 |
| Compound Dose B | 100 |
These findings suggest that this compound could be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition. The sulfonylamino group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural homology with sulfonamide derivatives synthesized in recent studies. Key comparisons include:
- Steric Hindrance : The 2-methyl group introduces steric bulk, which may reduce binding affinity to enzymatic targets compared to smaller substituents like chloro .
Biological Activity
4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid, also known as a benzenesulfonanilide compound, has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12N2O6S
- CAS Number : 114500-26-4
This compound features a sulfonamide group, which is often associated with various biological activities including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It has been observed to interact with serotonin receptors (specifically the 5-HT6 receptor), which plays a crucial role in various neurological functions. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease and depression .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group enhances its efficacy against various bacterial strains. A study demonstrated that derivatives of benzenesulfonanilide compounds showed potent activity against Gram-positive bacteria, suggesting that this compound may have similar effects .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases.
Neuroprotective Effects
The modulation of serotonin receptors by this compound suggests neuroprotective effects. Research has shown that compounds targeting the 5-HT6 receptor can improve cognitive function and alleviate symptoms associated with neurodegenerative diseases. This positions this compound as a candidate for further studies in cognitive dysfunction treatments .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by sulfonamide derivatives. |
| Inflammation Model | Showed reduced levels of COX enzymes and pro-inflammatory cytokines in treated models. |
| Cognitive Function Assessment | Indicated improvements in memory and learning deficits in animal models treated with serotonin receptor modulators. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(2-Methyl-5-nitro-benzenesulfonylamino)-benzoic acid, and how are critical reaction parameters optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonation, nitration, and coupling reactions. For example, sulfonation of 2-methylbenzenesulfonyl chloride is followed by nitration at the 5-position under controlled temperatures (≤50°C) to prevent undesired side reactions. The sulfonamide bond is formed via nucleophilic substitution with 4-aminobenzoic acid in anhydrous DMF, with yields optimized by maintaining stoichiometric ratios and inert atmospheres. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include the aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2 ppm). Infrared (IR) spectroscopy identifies sulfonyl (SO₂, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. X-ray crystallography can resolve steric effects from the 2-methyl and nitro substituents .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase inhibition) using spectrophotometric methods. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices (vs. normal cells) provide initial efficacy and safety profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may stem from assay variability (e.g., pH, temperature) or impurities. Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate compound purity via HPLC (>98%). Comparative studies with structural analogs (e.g., varying nitro/methyl groups) can isolate substituent-specific effects. Meta-analyses of published IC₅₀ values under consistent conditions are advised .
Q. What strategies optimize the compound’s stability and bioavailability for in vivo studies?
- Methodological Answer : Stability is enhanced by derivatization (e.g., methyl ester prodrugs to improve lipophilicity). Salt forms (e.g., hydrochloride) increase aqueous solubility. Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) guides dosing regimens. Nanoformulation (e.g., liposomes) can target specific tissues and reduce systemic toxicity .
Q. How can computational modeling predict the compound’s interaction with target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzyme active sites (e.g., acetylcholinesterase). Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive regions. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the benzene ring, varying sulfonamide linkers). Test bioactivity in parallel with parent compound using high-throughput screening. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
